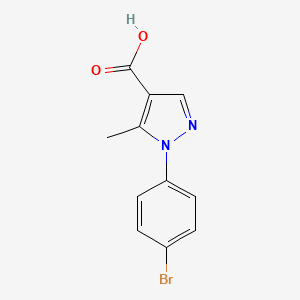
2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid” is a chemical compound that is part of the class of compounds known as amino acids. It is also known as 2-(N-tert-Butoxycarbonylamino)ethyl methacrylate or BOC protected aminoethyl methacrylate . It has an empirical formula of C11H19NO4 and a molecular weight of 229.27 .
Synthesis Analysis
The synthesis of this compound involves the reaction of Ethyl N-[(2-Boc-amino)-ethyl]glycinate with chlroacetylchloride . The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate involved in the synthesis has been prepared via a scalable and cost-effective route with a yield of 98% .Molecular Structure Analysis
The molecular structure of this compound includes a carbonyl group (C=O), an ester group (COO), and an amino group (NH2). The compound has a molecular formula of C9H19NO4 and a molecular weight of 205.25 .Chemical Reactions Analysis
This compound can be polymerized to generate a polymer with pendant amine functionality. The protecting group, BOC, is usually removed with acid .Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius with a specific gravity of 1.07. It has a boiling point of 165 degrees Celsius and a refractive index of 1.45 .Scientific Research Applications
Application 1: Dipeptide Synthesis
- Summary of the Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) are used in dipeptide synthesis .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) are prepared. These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Application 2: Synthesis of Erythro and Threo Isomers
- Summary of the Application : Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate is synthesized by simple reduction (Erythro isomer) and inversion method (Threo isomer) .
- Methods of Application : The erythro isomer is obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The erythro isomer is effectively converted into its threo with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
- Results or Outcomes : The salient features of this method include cost effectiveness, excellent yields and scope for large-scale synthesis .
Application 3: Synthesis of Tertiary Butyl Esters
- Summary of the Application : Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Methods of Application : The method involves using flow microreactor systems for the synthesis of tertiary butyl esters .
- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Application 4: Synthesis of Polyketide Synthase Inhibitors
- Summary of the Application : The tert-butoxycarbonyl group is introduced into a variety of organic compounds for the synthesis of novel inhibitors of the polyketide synthase .
- Methods of Application : A palladium-catalyzed reaction with bromide and potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoro-borate is used to give the Boc-protected amine .
- Results or Outcomes : The method allows for the synthesis of novel inhibitors of the polyketide synthase .
Application 5: Synthesis of 1,2,4-Oxadiazole
- Summary of the Application : The tert-butoxycarbonyl group is introduced into a variety of organic compounds for the synthesis of 1,2,4-oxadiazole .
- Methods of Application : The methyl ester of 2b was converted to the amide 20. A route used to introduce a substituted pyridyl is outlined in Scheme 2. A palladium-catalyzed reaction with bromide 22 and potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoro-borate gave the Boc-protected amine 23 .
- Results or Outcomes : The method allows for the synthesis of 1,2,4-oxadiazole .
Application 6: Synthesis of Amino Acid Ionic Liquids
- Summary of the Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) are prepared and used in organic synthesis .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) are prepared .
- Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Future Directions
properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-8-7-15-10-9(11(17)18)5-4-6-14-10/h4-6H,7-8H2,1-3H3,(H,14,15)(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWIEFFVYSCRJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378113 |
Source


|
| Record name | 2-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid | |
CAS RN |
904815-14-1 |
Source


|
| Record name | 2-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)
![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)


![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)
![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)






